The compound [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a complex organic molecule with significant implications in medicinal chemistry. Its structure features a fused dioxole and furan ring system, which is characteristic of many biologically active compounds. This compound is classified under fluorinated heterocycles, which are often utilized in pharmaceutical applications due to their unique chemical properties.
The molecular formula for this compound is , and its molecular weight is approximately 270.25 g/mol. It has been cataloged under various identifiers, including CAS number 1101107-87-2 . The compound can be synthesized from simpler precursors through various organic reactions, which will be discussed in detail in subsequent sections.
The synthesis of [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate involves several steps that typically include the formation of the dioxole ring and subsequent functionalization.
Technical details regarding reaction conditions (temperature, solvent choice) and catalysts used are essential for optimizing yield and purity.
The molecular structure of [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate features a tetrahydrofuro[2,3-d][1,3]dioxole core with a fluorine substituent at the 6-position. This configuration contributes to its stereochemical properties and potential biological activity.
CC(C)C1(OC(=O)C2=CC=CC=C2)OCC12O
.The compound may participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and conditions (e.g., temperature, catalysts) are crucial for understanding these transformations.
The mechanism of action for compounds like [(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate often involves interactions with biological targets such as enzymes or receptors:
Quantitative data on binding affinities and biological assays are essential for evaluating its therapeutic potential.
Relevant analyses such as thermal stability tests and solubility profiles are important for practical applications.
The compound has potential applications in:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0